molecular formula C11H11N3O4S B2432274 N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide CAS No. 897622-60-5

N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide

Cat. No.: B2432274
CAS No.: 897622-60-5
M. Wt: 281.29
InChI Key: FGZHLKZOOZQMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the mechanisms of its reactions, and the products formed .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, are also typically analyzed. These properties can provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Computational Quantum Chemical Studies

  • Computational Quantum Chemical (CQC) studies, alongside Pharmacokinetic and biological assessments, have been conducted on Uracil-5-Tertiary Sulfonamides, including derivatives of N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide. These studies involve spectral chemical data calculations and predictions of pharmacokinetic properties such as ADMET, drug-likeness, and bioactivity score (Gaurav & Krishna, 2021).

Spectral Characterization in Chemistry

  • Spectral characterization studies have been conducted on novel heterocyclic ligands derived from pyrimidine, including this compound. These studies focus on characterizing the properties of these compounds using techniques like NMR, Mass Spectra, and FTIR (Kareem, Mohsein & Majeed, 2019).

Infrared Spectra Analysis

  • Infrared spectra analysis of sulfonamide derivatives, including this compound, has been performed to understand their spectral changes and structural forms (Uno et al., 1963).

Chemical Properties and Immunotropic Activity

  • Research into the chemical properties and immunotropic activity of compounds similar to this compound has been conducted. These studies involve exploring the reactions of these compounds with acids and bases and their resulting effects (Ryzhova et al., 2010).

Crystal Structure Analysis

  • The crystal structures of pyrimidine derivatives, including those similar to this compound, have been analyzed. These studies focus on understanding the molecular conformation and interactions within the crystal structure (Shang et al., 2012).

Synthesis and Biological Evaluation

  • Synthesis and biological evaluation of novel sulfonamide derivatives, including pyrimidine-based compounds, have been conducted. These studies focus on their potential anticancer and radiosensitizing properties (Ghorab et al., 2015).

Antimicrobial Activity of Heterocyclic Compounds

  • Research on the synthesis and antimicrobial activity of arylazopyrazole pyrimidine clubbed heterocyclic compounds, which include derivatives of this compound, has been performed (Sarvaiya, Gulati & Patel, 2019).

Mechanism of Action

Mode of Action

The mode of action of HMS1656K22 involves its interaction with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are still being researched .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HMS1656K22 are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The molecular and cellular effects of HMS1656K22’s action are still being studied. Understanding these effects will provide valuable insights into the compound’s therapeutic potential .

Safety and Hazards

The safety and hazards associated with the compound are usually determined through toxicological studies. This can include information on its acute and chronic toxicity, carcinogenicity, and environmental impact .

Future Directions

Future directions might involve further studies to better understand the compound’s properties or potential applications. This could include additional synthetic work, more detailed structural analysis, or exploration of its biological activity .

Properties

IUPAC Name

N-methyl-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-14(8-5-3-2-4-6-8)19(17,18)9-7-12-11(16)13-10(9)15/h2-7H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZHLKZOOZQMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.